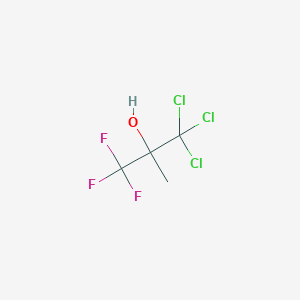
2-Propanol, 1,1,1-trichloro-3,3,3-trifluoro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1,1,1-trichloro-3,3,3-trifluoro-2-methyl- is a chemical compound with the molecular formula C4H6Cl3F3O It is a derivative of 2-propanol where the hydrogen atoms are replaced by trichloro and trifluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1,1-trichloro-3,3,3-trifluoro-2-methyl- typically involves the halogenation of 2-propanol. The process includes the introduction of chlorine and fluorine atoms to the propanol molecule under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired substitution.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through a multi-step process involving the chlorination and fluorination of propanol derivatives. The process is optimized to maximize yield and purity, and it often involves the use of advanced separation and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1,1,1-trichloro-3,3,3-trifluoro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or acids.
Reduction: Reduction reactions can convert it back to less halogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloro-trifluoroacetone, while substitution with hydroxide ions may produce trichloro-trifluoroethanol.
Scientific Research Applications
2-Propanol, 1,1,1-trichloro-3,3,3-trifluoro-2-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its use as a preservative.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 2-Propanol, 1,1,1-trichloro-3,3,3-trifluoro-2-methyl- involves its interaction with molecular targets in biological systems. The compound can affect cell membranes and proteins, leading to changes in cellular function. It may also interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2-methyl-2-propanol: A similar compound with trichloro groups but without the trifluoro groups.
2-Propanol, 1,1,1-trichloro-2-methyl-: Another related compound with only trichloro groups.
Uniqueness
2-Propanol, 1,1,1-trichloro-3,3,3-trifluoro-2-methyl- is unique due to the presence of both trichloro and trifluoro groups, which impart distinct chemical properties. These groups enhance its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
145938-91-6 |
|---|---|
Molecular Formula |
C4H4Cl3F3O |
Molecular Weight |
231.42 g/mol |
IUPAC Name |
1,1,1-trichloro-3,3,3-trifluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H4Cl3F3O/c1-2(11,3(5,6)7)4(8,9)10/h11H,1H3 |
InChI Key |
WUNCYUIIHPDUNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]-](/img/structure/B12548723.png)
![1-(5H-[1]Benzopyrano[2,3-b]pyridin-7-yl)-2-bromopropan-1-one](/img/structure/B12548735.png)
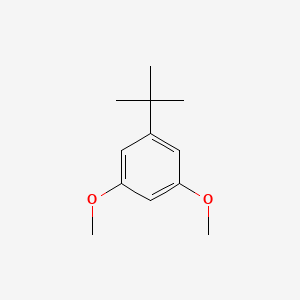
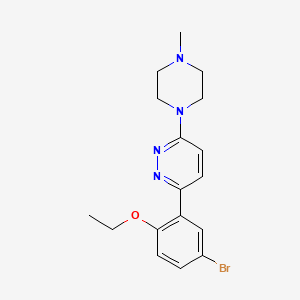

![Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]-](/img/structure/B12548751.png)
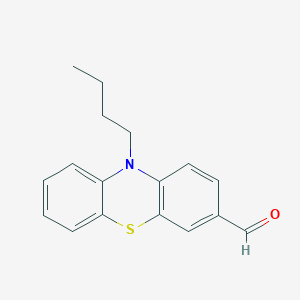
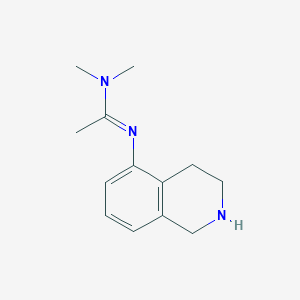
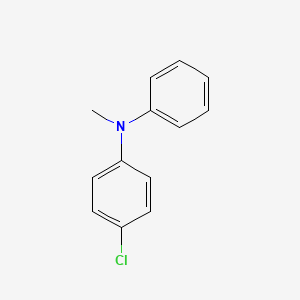

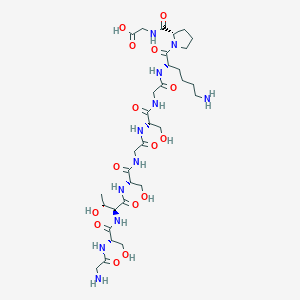
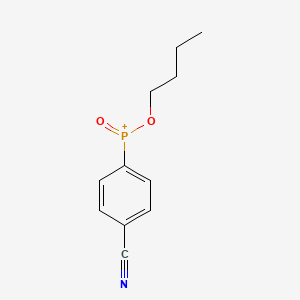
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester](/img/structure/B12548782.png)
![[2-(Propane-1-sulfonyl)ethenyl]benzene](/img/structure/B12548803.png)
